molecular formula C9H16O2 B13875704 4-(Methoxymethyl)-4-methylcyclohexanone

4-(Methoxymethyl)-4-methylcyclohexanone

Cat. No.: B13875704
M. Wt: 156.22 g/mol
InChI Key: JOFOVUMVWKQNHV-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-4-methylcyclohexanone is an organic compound with the molecular formula C9H16O2 It is a cyclohexanone derivative, characterized by the presence of a methoxymethyl group and a methyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethyl)-4-methylcyclohexanone can be achieved through several synthetic routes. One common method involves the alkylation of 4-methylcyclohexanone with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran under an inert atmosphere to prevent moisture interference.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 4-(Methoxymethyl)-4-methylcyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexanone derivatives.

Scientific Research Applications

4-(Methoxymethyl)-4-methylcyclohexanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)-4-methylcyclohexanone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, influencing biochemical pathways and physiological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-(Methoxymethyl)-4-methylcyclohexanol
  • 4-(Methoxymethyl)-4-methylcyclohexane
  • 4-(Hydroxymethyl)-4-methylcyclohexanone

Comparison: 4-(Methoxymethyl)-4-methylcyclohexanone is unique due to the presence of both a methoxymethyl group and a ketone functional group This combination imparts distinct chemical reactivity and potential applications compared to its analogs

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

4-(methoxymethyl)-4-methylcyclohexan-1-one

InChI

InChI=1S/C9H16O2/c1-9(7-11-2)5-3-8(10)4-6-9/h3-7H2,1-2H3

InChI Key

JOFOVUMVWKQNHV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)CC1)COC

Origin of Product

United States

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